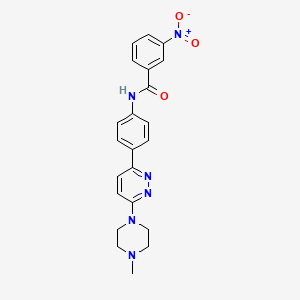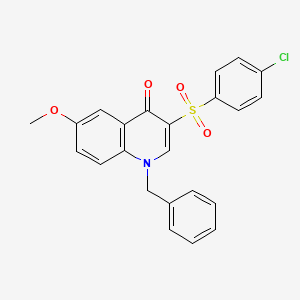
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Sulfonamide Derivatives and Anticancer Activity
Sulfonamide derivatives, akin to the structural motifs found in 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one, have been synthesized and evaluated for their anticancer activities. For instance, compounds bearing sulfonamide fragments exhibited significant cytotoxic activities against various cancer cell lines, underscoring the potential of these molecules in cancer research and therapy. Activation of apoptotic genes through mechanisms such as p38/ERK phosphorylation has been a notable outcome, suggesting these compounds' roles in inducing programmed cell death in cancer cells (Cumaoğlu et al., 2015).
Quinoline Derivatives as Tubulin Polymerization Inhibitors
Research into quinoline derivatives, which share a core structural feature with the compound of interest, has identified their potential as tubulin polymerization inhibitors. These studies have demonstrated that certain quinoline-based molecules could exhibit substantial antiproliferative activity against various cancer cell lines, including those resistant to multiple drugs. Such findings highlight the therapeutic potential of quinoline derivatives in targeting cancer cells and disrupting critical cellular processes like microtubule assembly (Lee et al., 2011).
Synthesis and Characterization of Quinazoline Derivatives
Quinazoline derivatives, which are structurally related to quinolines, have been synthesized and characterized for their potential as antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their importance in developing new antimicrobial therapies. The synthesis routes and antimicrobial activity screens for these compounds provide valuable insights into their potential applications in combating infectious diseases (Desai et al., 2007).
Fluorescence Derivatization for High-Performance Liquid Chromatography
Compounds within the quinoline class have been explored as fluorescence derivatization reagents for high-performance liquid chromatography (HPLC), enhancing the detection of various analytes, including alcohols. This application underscores the versatility of quinoline derivatives in analytical chemistry, particularly in improving the sensitivity and selectivity of analytical methods for both research and diagnostic purposes (Yoshida et al., 1992).
properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-9-12-21-20(13-18)23(26)22(15-25(21)14-16-5-3-2-4-6-16)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIVQUPNMPCVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

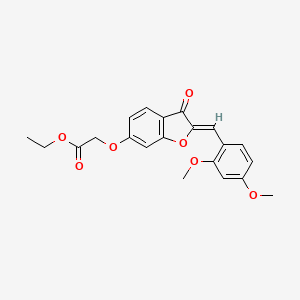
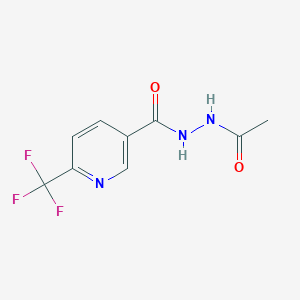
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)
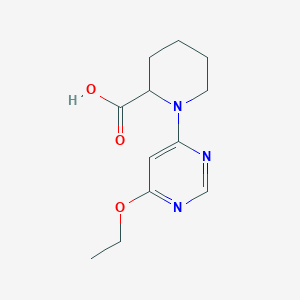
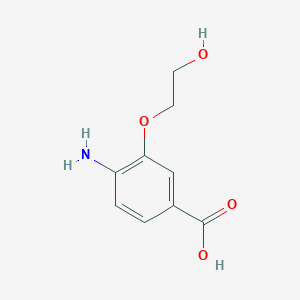
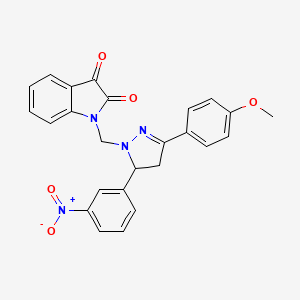

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)
![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

